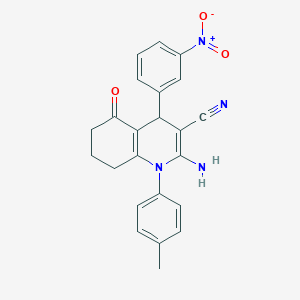![molecular formula C18H14N4O4 B12048933 3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12048933.png)
3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and a hydroxyphenyl group
准备方法
合成路线和反应条件
3-(1,3-苯并二氧杂环戊烯-5-基)-N'-[(E)-(4-羟基苯基)亚甲基]-1H-吡唑-5-碳酰肼的合成通常涉及在酸性或碱性条件下,将3-(1,3-苯并二氧杂环戊烯-5-基)-1H-吡唑-5-碳酰肼与4-羟基苯甲醛缩合。该反应通常在乙醇或甲醇等溶剂中进行,产物通过重结晶或色谱法纯化。
工业生产方法
虽然该化合物的具体工业生产方法没有得到很好的记录,但大规模合成可能会遵循与实验室合成类似的路线,并针对产量和纯度进行优化。这可能涉及使用连续流动反应器和自动化纯化系统来提高效率和可扩展性。
化学反应分析
反应类型
3-(1,3-苯并二氧杂环戊烯-5-基)-N'-[(E)-(4-羟基苯基)亚甲基]-1H-吡唑-5-碳酰肼可以发生多种化学反应,包括:
氧化: 羟基苯基基团可以被氧化生成醌衍生物。
还原: 亚胺键可以被还原生成相应的胺。
取代: 苯并二氧杂环戊烯环可以发生亲电芳香取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 亲电芳香取代反应通常使用溴或硝酸等试剂,在酸性条件下进行。
主要生成产物
氧化: 醌衍生物。
还原: 相应的胺衍生物。
取代: 卤代或硝基苯并二氧杂环戊烯衍生物。
科学研究应用
3-(1,3-苯并二氧杂环戊烯-5-基)-N'-[(E)-(4-羟基苯基)亚甲基]-1H-吡唑-5-碳酰肼在科学研究中有几个应用:
药物化学: 研究其作为抗炎、抗癌和抗菌剂的潜力。
有机合成: 它在更复杂的有机分子合成中用作中间体。
材料科学: 探索其在开发具有独特电子或光学性质的新型材料方面的应用潜力。
作用机制
3-(1,3-苯并二氧杂环戊烯-5-基)-N'-[(E)-(4-羟基苯基)亚甲基]-1H-吡唑-5-碳酰肼的作用机制涉及其与特定分子靶点和途径的相互作用:
分子靶点: 它可能与参与炎症途径、癌细胞增殖或微生物生长的酶或受体相互作用。
参与的途径: 该化合物可能调节信号通路,例如炎症中的NF-κB通路或癌症中的PI3K/Akt通路。
相似化合物的比较
类似化合物
- 3-(1,3-苯并二氧杂环戊烯-5-基)丙酰胺
- 3-(1,3-苯并二氧杂环戊烯-5-基)-2-甲基丙酸
- 2-{[羟基(6-羟基-2H-1,3-苯并二氧杂环戊烯-5-基)亚甲基]氨基}乙酸
独特性
3-(1,3-苯并二氧杂环戊烯-5-基)-N'-[(E)-(4-羟基苯基)亚甲基]-1H-吡唑-5-碳酰肼的独特之处在于它结合了苯并二氧杂环戊烯环、吡唑环和羟基苯基基团,与类似化合物相比,赋予了独特的化学反应性和生物活性。这种独特的结构使其能够与更广泛的分子靶点相互作用,并表现出不同的生物学效应。
属性
分子式 |
C18H14N4O4 |
|---|---|
分子量 |
350.3 g/mol |
IUPAC 名称 |
3-(1,3-benzodioxol-5-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14N4O4/c23-13-4-1-11(2-5-13)9-19-22-18(24)15-8-14(20-21-15)12-3-6-16-17(7-12)26-10-25-16/h1-9,23H,10H2,(H,20,21)(H,22,24)/b19-9+ |
InChI 键 |
NHQIDOXOFBWQAN-DJKKODMXSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)O |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-hydroxy-6-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048858.png)
![2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12048868.png)
![4-[({[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12048876.png)



![4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B12048885.png)
![N-(2-Bromo-4,6-difluorophenyl)-2-((3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048886.png)

![(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048891.png)




